H-Asp(obzl)-obzl hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is often used in peptide synthesis and as a protecting group for the carboxyl group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride typically involves the esterification of aspartic acid with benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride involves large-scale esterification reactors where aspartic acid and benzyl alcohol are combined with hydrochloric acid. The reaction mixture is heated and stirred continuously to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyl ester groups can undergo oxidation to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aspartic acid and benzyl alcohol.
Reduction: Aspartic acid and benzyl alcohol.
Substitution: Aspartic acid derivatives with substituted functional groups.
Scientific Research Applications
H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride is widely used in:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound acts by protecting the carboxyl groups of aspartic acid during peptide synthesis, preventing unwanted side reactions. The benzyl ester groups are later removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Similar Compounds
- H-Aspartic acid (methyl ester)-methyl ester hydrochloride
- H-Aspartic acid (ethyl ester)-ethyl ester hydrochloride
Uniqueness
H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride is unique due to its benzyl ester groups, which provide greater stability and ease of removal compared to methyl or ethyl esters.
Properties
IUPAC Name |
dibenzyl 2-aminobutanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZEWOOBCRRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6327-59-9 |
Source
|
Record name | NSC50875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.